Gastrodenol
Overview
Description
Bismuth tripotassium dicitrate, also known as bismuth subcitrate, is a chemical compound with the formula C12H10BiK3O14. It is a bismuth salt of citric acid and is commonly used in medicine for its gastroprotective properties. This compound is particularly effective in treating peptic ulcers and Helicobacter pylori infections .
Mechanism of Action
Target of Action
Bismuth subcitrate primarily targets the gastric mucosa and the bacterium Helicobacter pylori . The compound’s action on the gastric mucosa helps in the treatment of gastroduodenal disorders .
Mode of Action
It is believed to affect the bacterial cell membrane, protein and cell wall synthesis, the enzyme urease, cell adhesion, ATP synthesis, and iron transport mechanisms . It is uncertain whether it affects pepsin secretion, but it does inhibit peptic activity .
Biochemical Pathways
Bismuth subcitrate is very effective in the treatment of gastroduodenal disorders and appears to act via several mechanisms . The proteome work and in vitro studies all supported that enzyme inhibition, attenuated ROS defense, disruption of the intracellular iron metabolism, and reduced bacterium-host cell adhesion are the principal mechanisms underlying the actions of bismuth against H. pylori .
Pharmacokinetics
Bismuth subcitrate is orally absorbed and distributed throughout the entire body . Bismuth is highly bound to plasma proteins (>90%). The elimination half-life of bismuth is approximately 5 days in both blood and urine . Elimination of bismuth is primarily through urinary and fecal excretion . The average urinary elimination of bismuth is 2.6% per day in the first two weeks after discontinuation, suggesting tissue accumulation and slow elimination .
Result of Action
The result of bismuth subcitrate’s action is the effective treatment of gastroduodenal disorders, including peptic ulcer and gastro-oesophageal reflux disease (GORD) . It is also used in combination with other drugs to treat Helicobacter pylori infection .
Action Environment
Research is ongoing to develop new bismuth compounds and approaches to overcome this challenge . Environmental factors such as pH and the presence of other substances can influence the action, efficacy, and stability of bismuth subcitrate .
Biochemical Analysis
Biochemical Properties
Bismuth subcitrate plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme urease, which is produced by Helicobacter pylori. Bismuth subcitrate inhibits urease activity, reducing the bacterium’s ability to neutralize stomach acid and thereby aiding in its eradication . Additionally, bismuth subcitrate binds to the gastric mucus layer, forming a protective barrier against hydrochloric acid (HCl) and pepsin . This interaction enhances mucus glycoprotein secretion and promotes the accumulation of epidermal growth factor around ulcers, facilitating healing .
Cellular Effects
Bismuth subcitrate exerts various effects on different cell types and cellular processes. It has been shown to increase mucus glycoprotein secretion in gastric epithelial cells, enhancing the protective mucus layer . This compound also influences cell signaling pathways by inhibiting the synthesis of prostaglandins responsible for inflammation and hypermotility . Furthermore, bismuth subcitrate has cytoprotective effects, increasing mucosal secretion of bicarbonate and prostaglandins, which help maintain the integrity of the gastric mucosa .
Molecular Mechanism
At the molecular level, bismuth subcitrate exerts its effects through several mechanisms. It binds to the gastric mucus layer, acting as a diffusion barrier to HCl . This compound also inhibits the activity of urease, an enzyme produced by Helicobacter pylori, by binding to its active site and preventing the hydrolysis of urea into ammonia and carbon dioxide . Additionally, bismuth subcitrate disrupts the intracellular iron metabolism of Helicobacter pylori, attenuating its defense against reactive oxygen species (ROS) and reducing its adhesion to host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bismuth subcitrate change over time. Studies have shown that its concentration in the gastric mucosa decreases progressively over 72 hours after administration . This compound is relatively stable, but its degradation products, such as bismuth oxychloride and bismuth hydroxide, also contribute to its therapeutic effects . Long-term studies have demonstrated that bismuth subcitrate maintains its cytoprotective and antimicrobial properties over extended periods .
Dosage Effects in Animal Models
The effects of bismuth subcitrate vary with different dosages in animal models. Excessive doses can lead to toxic effects, including darkening of the tongue and stools, nausea, vomiting, and bone and joint toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Bismuth subcitrate is involved in several metabolic pathways. It disrupts the central carbon metabolism of Helicobacter pylori, inhibiting the tricarboxylic acid (TCA) cycle and urease activity . This disruption leads to oxidative stress and reduced energy production in the bacterium . Additionally, bismuth subcitrate induces extensive down-regulation of the metabolome, affecting various metabolic processes within Helicobacter pylori .
Transport and Distribution
Bismuth subcitrate is transported and distributed within cells and tissues through various mechanisms. It binds to the gastric mucus layer, forming a protective coat over the gastric mucosa and ulcer base . This compound is also absorbed in the stomach and small intestine, with its distribution influenced by factors such as pH and the presence of other compounds . Bismuth subcitrate’s transport and distribution are essential for its therapeutic effects, as it needs to reach the target sites within the gastrointestinal tract.
Subcellular Localization
The subcellular localization of bismuth subcitrate plays a crucial role in its activity and function. Studies have shown that it localizes to the brush border membrane and cytosol of duodenal enterocytes . This localization allows bismuth subcitrate to interact with various biomolecules and exert its protective and antimicrobial effects. Additionally, the compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bismuth tripotassium dicitrate can be synthesized by reacting bismuth nitrate with potassium citrate in an aqueous solution. The reaction typically involves dissolving bismuth nitrate in water and then adding potassium citrate under controlled conditions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of bismuth tripotassium dicitrate involves large-scale reactions in reactors where bismuth nitrate and potassium citrate are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a crystalline form .
Chemical Reactions Analysis
Types of Reactions
Bismuth tripotassium dicitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different bismuth oxides.
Reduction: It can be reduced to elemental bismuth using reducing agents.
Substitution: It can participate in substitution reactions where the citrate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or chelating agents.
Major Products Formed
Oxidation: Bismuth oxides (e.g., Bi2O3).
Reduction: Elemental bismuth.
Substitution: Various bismuth carboxylates depending on the substituting ligand.
Scientific Research Applications
Bismuth tripotassium dicitrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of bismuth-containing compounds.
Biology: Employed in studies involving bismuth’s biological effects and interactions.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Bismuth subsalicylate: Another bismuth compound used for gastrointestinal issues.
Bismuth subnitrate: Used in various medical and industrial applications.
Bismuth citrate: Similar in structure and used for similar purposes.
Uniqueness
Bismuth tripotassium dicitrate is unique due to its specific formulation, which provides a balanced combination of bismuth and citrate ions. This combination enhances its gastroprotective and antimicrobial properties, making it particularly effective in treating peptic ulcers and Helicobacter pylori infections .
Properties
Colloidal bismuth subcitrate is very effective in the treatment of gastroduodenal disorders and appears to act via several mechanisms. It has little acid-neutralizing effect and does not affect acid secretion. It is uncertain whether it affects pepsin secretion, but it does inhibit peptic activity. It causes an increase in mucus glycoprotein secretion and may also bind to the gastric mucus layer to act as a diffusion barrier to HCl. It accelerates ulcer healing and causes an accumulation of epidermal growth factor around the ulcer. In addition, it has a cytoprotective effect and increases mucosal secretion of prostaglandins and bicarbonate. It has bactericidal effects against Helicobacter pylori (which is associated with gastritis and peptic ulcers). It also prevents adhesion of H. pylori to epithelial cells and can inhibit enzymes secreted by H. pylori, such as proteases, lipases, glycosidases, and phospholipases. | |
CAS No. |
57644-54-9 |
Molecular Formula |
C6H8BiKO7 |
Molecular Weight |
440.20 g/mol |
IUPAC Name |
bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Bi.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);; |
InChI Key |
ZBCVUEHBBZTSOB-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K].[Bi] |
Appearance |
Solid powder |
57644-54-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bi-citrate Biselic Bismofarma bismuth citrate bismuth subcitrate bismuth tripotassium dicitrate colloidal bismuth subcitrate De-Nol De-Noltab DeNol Gastrodenol Sucrato tripotassium-dicitrato bismuthate Ventrisol-polfa |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bismuth subcitrate exert its therapeutic effect in the gastrointestinal tract?
A1: While the exact mechanism of action is not fully understood, bismuth subcitrate appears to have multiple effects in the gastrointestinal tract. It possesses bactericidal activity against Helicobacter pylori, likely due to its ability to accumulate in the gastric mucus and disrupt bacterial enzyme activity. [, , ] Additionally, it exhibits gastroprotective properties, potentially through stimulating prostaglandin synthesis, enhancing mucosal bicarbonate secretion, and promoting epithelial cell proliferation. [, , , , ]
Q2: Does Helicobacter pylori infection impact bismuth subcitrate's activity?
A2: Yes, research indicates that Helicobacter pylori infection can reduce the ability of gastric mucus to concentrate bismuth subcitrate. This reduction may limit the attainment of optimal concentrations necessary for bactericidal activity. []
Q3: How does bismuth subcitrate interact with the gastric mucosa at the cellular level?
A3: Following oral administration, bismuth subcitrate can penetrate the gastric mucus layer and enter mucosal cells. Electron microscopy studies show bismuth accumulation within the mucus, intercellular spaces, and intracellularly, particularly in the upper parts of gastric pits. [] This uptake and subcellular localization likely contribute to its therapeutic effects.
Q4: What is the molecular formula and weight of bismuth subcitrate?
A4: The exact molecular formula of bismuth subcitrate, also known as colloidal bismuth subcitrate (CBS), is complex and not fully defined due to its colloidal nature. It is a citrate salt of bismuth, with a variable composition of bismuth and citrate ions.
Q5: Is there spectroscopic data available for bismuth subcitrate?
A5: While spectroscopic data is limited due to the complexity of the compound, techniques like atomic absorption spectrophotometry are used to measure bismuth concentrations in various samples, including mucus and blood. [, ]
Q6: How does the stability of bismuth subcitrate vary under different conditions?
A6: The stability of bismuth subcitrate can be influenced by factors like pH and storage conditions. Research suggests that its solubility, and thus potentially its stability, varies with pH, being least soluble in the pH range of 1.1 to 3.25. []
Q7: Does bismuth subcitrate exhibit any catalytic properties?
A7: While not typically known for its catalytic properties, recent research suggests that bismuth subcitrate may exert allosteric inhibitory effects on the 3CL protease of coronaviruses. [] This finding highlights its potential for antiviral drug development.
Q8: Have computational methods been used to study bismuth subcitrate?
A8: Yes, molecular dynamics (MD) simulations have been employed to investigate the interaction of bismuth subcitrate with biological targets, particularly the SARS-CoV-2 3CL protease. These simulations provide insights into the molecular mechanisms underlying its potential antiviral activity. []
Q9: What are the common formulations of bismuth subcitrate?
A9: Bismuth subcitrate is commonly formulated as tablets or capsules for oral administration. [, , , ]
Q10: How is bismuth subcitrate absorbed, distributed, metabolized, and excreted?
A10: While primarily considered a topical agent within the gastrointestinal tract, bismuth subcitrate does undergo some absorption. [] Following absorption, bismuth is distributed to various tissues, with a tendency to accumulate in the kidneys and liver. Excretion primarily occurs through the kidneys. [, ]
Q11: How do blood bismuth levels change during and after bismuth subcitrate treatment?
A11: Blood bismuth levels fluctuate depending on the dose and duration of bismuth subcitrate administration. During treatment, blood levels rise and then gradually decline after treatment cessation. [, ]
Q12: What are the common in vitro and in vivo models used to study bismuth subcitrate?
A12: In vitro studies often utilize isolated gastric and duodenal mucosal tissues from various species, including rats and amphibians, to investigate bismuth subcitrate's effects on bicarbonate secretion and prostaglandin production. [, ] In vivo studies frequently employ rodent models to assess its impact on gastric lesions induced by agents like ethanol. [, , ]
Q13: Is there evidence supporting the efficacy of bismuth subcitrate in treating peptic ulcer disease?
A13: Yes, multiple clinical trials have demonstrated the efficacy of bismuth subcitrate in promoting duodenal ulcer healing, particularly when combined with antibiotics. [, , , , ] Furthermore, some studies suggest it may offer a lower relapse rate compared to H2 receptor antagonists. []
Q14: Are there known mechanisms of resistance to bismuth subcitrate in Helicobacter pylori?
A14: While resistance to bismuth subcitrate alone is relatively uncommon, it can occur. [] The mechanisms are not fully elucidated but may involve reduced uptake or increased efflux of bismuth from bacterial cells.
Q15: What are the potential toxic effects associated with bismuth subcitrate?
A15: While generally considered safe at therapeutic doses, high doses or prolonged use of bismuth subcitrate can lead to bismuth toxicity. [, , ] This toxicity can manifest as neurological symptoms (bismuth encephalopathy) or kidney damage (nephrotoxicity).
Q16: Are there specific drug delivery strategies employed to enhance bismuth subcitrate's efficacy?
A16: While current formulations primarily rely on oral administration, research explores alternative delivery methods. One study investigates the potential of using lichens to mitigate the genotoxicity of bismuth subcitrate, suggesting a possible avenue for targeted delivery and reduced side effects. []
Q17: Are there specific biomarkers used to monitor bismuth subcitrate treatment response?
A17: Besides endoscopic evaluation of ulcer healing, serum IgG levels against Helicobacter pylori have been used as a marker of infection and treatment success in patients with non-ulcer dyspepsia treated with bismuth subcitrate. []
Q18: Which analytical techniques are commonly employed for bismuth subcitrate analysis?
A18: Atomic absorption spectrophotometry is frequently used to measure bismuth concentrations in various samples. [, ] Additionally, reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the simultaneous estimation of bismuth subcitrate, tetracycline, and metronidazole in pharmaceutical dosage forms. [, ]
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